molecular formula C26H24N2O3S2 B2842477 N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1114653-39-2

N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B2842477
CAS No.: 1114653-39-2
M. Wt: 476.61
InChI Key: FSEAKLHCLQMSOG-UHFFFAOYSA-N
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Description

N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a synthetic thiophene-based sulfonamide derivative. The compound features a thiophene core substituted with a phenyl group at position 4, a sulfamoyl group (methyl(3-methylphenyl)) at position 3, and a benzyl carboxamide at position 2.

Properties

IUPAC Name

N-benzyl-3-[methyl-(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S2/c1-19-10-9-15-22(16-19)28(2)33(30,31)25-23(21-13-7-4-8-14-21)18-32-24(25)26(29)27-17-20-11-5-3-6-12-20/h3-16,18H,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEAKLHCLQMSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thiophene Ring Construction

The thiophene backbone serves as the foundational scaffold for subsequent functionalization. Two dominant strategies exist for constructing the 2,3,4-trisubstituted thiophene system:

Gewald Reaction for Thiophene Synthesis

The Gewald reaction enables the synthesis of 2-aminothiophenes from ketones, cyanoacetates, and elemental sulfur. For this compound, 3-phenylpropan-1-one undergoes cyclocondensation with methyl cyanoacetate and sulfur in the presence of morpholine, yielding 2-amino-4-phenylthiophene-3-carboxylate. This intermediate is critical for introducing the sulfamoyl and carboxamide groups.

Key Reaction Parameters:
  • Solvent : Ethanol or DMF
  • Catalyst : Morpholine or piperidine
  • Temperature : 80–100°C
  • Yield : 65–78%

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer an alternative route. Suzuki-Miyaura coupling between 3-bromo-4-phenylthiophene-2-carboxylate and phenylboronic acid installs the 4-phenyl group with high regiocontrol. This method avoids the limitations of the Gewald reaction in sterically hindered systems.

Sulfamoyl Group Installation

The methyl(3-methylphenyl)sulfamoyl moiety is introduced via sulfonylation of a secondary amine intermediate.

Sulfonyl Chloride Aminolysis

Treatment of 3-amino-4-phenylthiophene-2-carboxylate with methyl(3-methylphenyl)sulfamoyl chloride in dichloromethane (DCM) with triethylamine (TEA) yields the sulfonamide.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (amine:sulfonyl chloride)
  • Base : TEA or DIPEA
  • Temperature : 0°C → RT
  • Yield : 82–90%

Electrochemical Sulfonamide Synthesis

Recent advances employ electrochemical methods to generate sulfonamides directly from sodium arylsulfinates and amines. Using graphite electrodes and LiClO₄ electrolyte, this approach achieves 89% yield with reduced waste.

Carboxamide Formation

The N-benzyl carboxamide is installed via coupling reactions.

Acid Chloride Aminolysis

Hydrolysis of the methyl ester to the carboxylic acid, followed by treatment with oxalyl chloride, generates the acyl chloride. Reaction with benzylamine in DCM produces the carboxamide.

Optimization Data :

Step Reagents Yield
Ester Hydrolysis LiOH, THF/H₂O 95%
Acyl Chloride Formation Oxalyl chloride, DMF 88%
Amide Coupling Benzylamine, TEA 91%

Coupling Reagent-Mediated Synthesis

Modern protocols use HATU or EDCl/HOBt to couple the carboxylic acid with benzylamine. HATU in DMF with DIPEA achieves 94% yield at room temperature.

Regioselective Functionalization Challenges

The order of substituent installation significantly impacts yields:

Sulfamoyl Before Carboxamide

Installing the sulfamoyl group prior to carboxamide formation minimizes side reactions (e.g., sulfonylation of the benzylamine). This sequence affords an overall yield of 68%.

Carboxamide Before Sulfamoyl

Early carboxamide installation risks sulfonyl chloride reactivity with the amide nitrogen, reducing yield to 52%.

Industrial-Scale Optimization

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing for the Gewald reaction, reducing reaction time from 12 h to 2 h and improving yield to 81%.

Catalytic Hydrogenation

Pd/C-mediated hydrogenation removes protecting groups (e.g., tert-butyl esters) with >99% efficiency, avoiding harsh acidic conditions.

Comparative Analysis of Methods

Method Yield Purity Scalability
Traditional Stepwise 68% 98% Moderate
Electrochemical 89% 95% High
Continuous Flow 81% 97% High

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiophene ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted thiophenes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations:

Sulfamoyl Group Modifications: The positional isomerism in the sulfamoyl group (e.g., 3-methylphenyl vs. 4-methylphenyl in vs. target compound) can alter steric and electronic properties, impacting binding to biological targets.

Benzyl Group Variations :

  • Substitutions on the benzyl group (e.g., methoxy in , fluoro in ) influence lipophilicity and metabolic stability. Fluorine enhances electronegativity and may improve membrane permeability .

Research Availability

  • Analogs like those in and are commercially available (e.g., Life Chemicals, ChemDiv) for drug discovery screening, with prices ranging from $8–$11 per gram. The target compound is likely part of similar screening libraries .

Biological Activity

N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide, with the CAS number 1105197-38-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H26N2O3S2, with a molecular weight of 490.6 g/mol. The structure consists of a thiophene ring substituted with various functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC27H26N2O3S2
Molecular Weight490.6 g/mol
CAS Number1105197-38-3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of carbonic anhydrase and other enzymes involved in tumor growth and angiogenesis.
  • Anticancer Activity : Research indicates that derivatives with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cell lines.

Anticancer Activity

A study focused on benzofuran derivatives demonstrated their capacity to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The most potent compounds exhibited IC50 values ranging from 0.49 µM to 47.02 µM against A549 and NCI-H23 cells, indicating strong anticancer potential .

Case Studies

  • Cell Cycle Analysis : The effects of related compounds on cell cycle progression were analyzed using Annexin V-FITC/PI staining assays. Compounds showed significant apoptosis rates compared to controls, reinforcing their potential as anticancer agents.
    • Example Findings :
      • Compound 4b induced 42.05% apoptosis in A549 cells.
      • Compounds 15a and 16a resulted in 34.59% and 36.81% apoptosis in NCI-H23 cells, respectively.
  • VEGFR-2 Inhibition : Some derivatives were noted for their ability to inhibit VEGFR-2, a critical receptor in angiogenesis, further supporting their role in cancer therapy .

Summary of Biological Activities

Activity TypeObserved EffectsIC50 Range (µM)
AntiproliferativeInduces apoptosis0.49 - 47.02
Enzyme InhibitionCarbonic anhydraseNot specified
Angiogenesis InhibitionVEGFR-2 inhibitionNot specified

Q & A

Q. What synthetic methodologies are employed for N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including sulfamoylation of the thiophene ring and subsequent coupling with benzylamine derivatives. Key steps include:

  • Sulfamoylation : Reacting methyl(3-methylphenyl)sulfamoyl chloride with a thiophene precursor under basic conditions (e.g., sodium hydride) in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
  • Carboxamide formation : Coupling the intermediate with benzylamine derivatives via amidation, often using coupling agents like EDC/HOBt. Optimization focuses on temperature (60–100°C), solvent polarity, and reaction time to maximize yield (reported 60–75%) and purity. Purification involves column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are utilized to confirm the compound’s molecular structure?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis using SHELXL for refinement and ORTEP-III for visualization. Challenges include resolving disordered sulfamoyl groups, addressed by iterative refinement and twin correction algorithms .

Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?

Key properties include:

  • Solubility : Measured in polar (DMSO) and non-polar solvents (hexane) via saturation shake-flask method .
  • LogP : Determined using reverse-phase HPLC to assess hydrophobicity (reported LogP ~3.2) .
  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition above 200°C .

Advanced Research Questions

Q. How do structural modifications at the sulfamoyl or benzyl groups affect the compound’s biological activity and selectivity?

Structure-activity relationship (SAR) studies show:

  • Sulfamoyl substituents : Electron-withdrawing groups (e.g., -CF3_3) enhance target binding affinity by 2–3 fold compared to methyl groups, likely due to improved hydrogen bonding with enzymes .
  • Benzyl modifications : Para-substituted benzyl groups (e.g., 4-fluoro) increase metabolic stability by reducing cytochrome P450 oxidation . Comparative data from analogues highlight trade-offs between potency and solubility .

Q. What computational approaches are applied to model the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes to kinases or GPCRs. Key findings:

  • The sulfamoyl group forms hydrogen bonds with catalytic lysine residues in kinase domains .
  • Free energy perturbation (FEP) calculations quantify binding energy changes (~1.5 kcal/mol) upon substituent modification .

Q. In crystallographic studies, what challenges arise in resolving the compound’s structure, and how are they addressed?

Challenges include:

  • Disordered solvent molecules : Mitigated by using SQUEEZE in PLATON to model electron density .
  • Twinned crystals : Resolved via twin refinement in SHELXL, with Hooft parameters validating the model .

Q. How can discrepancies in reported biological activity data be systematically analyzed?

Contradictions (e.g., varying IC50_{50} values) are addressed by:

  • Assay standardization : Comparing buffer conditions (e.g., pH 7.4 vs. 6.8) and cell lines (HEK293 vs. HeLa) .
  • Meta-analysis : Pooling data from multiple studies to identify outliers and adjust for batch effects .

Q. What experimental strategies are used to elucidate the mechanism of action in biological systems?

Approaches include:

  • Kinase inhibition profiling : Broad-panel screening (e.g., DiscoverX) to identify primary targets .
  • Cellular thermal shift assay (CETSA) : Validating target engagement by measuring protein thermal stability shifts .
  • RNA-seq : Identifying downstream gene expression changes (e.g., apoptosis pathways) post-treatment .

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